molecular formula C14H20N2O3 B2942429 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine CAS No. 2034291-82-0

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine

Cat. No.: B2942429
CAS No.: 2034291-82-0
M. Wt: 264.325
InChI Key: NKDZMMZTCMOWQS-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, featuring a unique molecular hybrid of an azetidine ring and a 4-methoxypiperidine moiety linked by a furan-2-carbonyl connector. The azetidin-2-one (beta-lactam) core is a privileged scaffold in medicinal chemistry, renowned not only for antibiotic activity but also for its presence in compounds with a wide range of biological properties . Contemporary research on azetidine derivatives has expanded into investigating their potential as antiviral , anticancer , and anti-inflammatory agents . Furthermore, the furan ring system is a common heterocyclic component in bioactive molecules and has been identified as a key structural feature in compounds under investigation as modulators of biological targets such as the CCR6 receptor and the IL-33/ST2 signaling pathway, which is a key biomarker and potential therapeutic target in conditions like graft-versus-host disease (GVHD) . The specific research applications of this compound are derived from its structural features. The azetidine-3-yl group is a recognized pharmacophore in the development of novel therapeutic agents, as evidenced by its role in azetidin-3-ylmethanol derivatives studied as CCR6 receptor modulators . The 4-methoxypiperidine subunit is a frequent structural element in drug discovery, often utilized to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity. Researchers may employ this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways associated with its core structural motifs. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

furan-2-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-4-6-15(7-5-12)11-9-16(10-11)14(17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDZMMZTCMOWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine involves multiple steps, starting with the preparation of the furan-2-carbonyl azetidine intermediate. One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The final step typically involves the coupling of the azetidine intermediate with 4-methoxypiperidine under specific reaction conditions.

Chemical Reactions Analysis

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the azetidine and piperidine rings can modulate the compound’s binding affinity and specificity . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Source
1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine Piperidine + azetidine 4-OCH3; N-(furan-2-carbonyl)azetidine ~309.34 (calculated) Hypothesized CNS activity (by analogy) N/A
1-(3-Bromophenyl)-4-methoxypiperidine Piperidine 3-BrPh; 4-OCH3 270.9 Intermediate in adenosine A2A antagonist synthesis
1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate Piperidine + azetidine 4-OCH3; unsubstituted azetidine N/A Building block for further functionalization
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Piperidine 3-COOH; N-(furan-2-carbonyl) 223.23 Bioavailability modulator (implied by carboxyl group)
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one Piperidin-4-one 3-OCH3; 4-nitroPh 250.25 Intermediate in kinase inhibitor synthesis

Azetidine vs. Piperidine Functionalization

  • For example, 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate () lacks the furan-2-carbonyl group but shares the azetidine-piperidine linkage, highlighting the scaffold’s versatility in medicinal chemistry. The target compound’s furan-2-carbonyl group may enhance binding affinity to aromatic residue-rich targets (e.g., GPCRs) .
  • Piperidine derivatives: Compounds like 1-(3-bromophenyl)-4-methoxypiperidine () demonstrate the piperidine ring’s adaptability to aryl substituents, often associated with improved lipophilicity and CNS penetration.

Role of the Furan-2-carbonyl Group

  • The furan-2-carbonyl moiety in the target compound and 1-(furan-2-carbonyl)piperidine-3-carboxylic acid () introduces electron-rich aromaticity, which can engage in π-π stacking or hydrogen bonding. However, the carboxylic acid group in ’s compound may limit blood-brain barrier permeability, whereas the target compound’s neutral azetidine-piperidine system could enhance CNS bioavailability .

Table 2: Reported Activities of Analogous Compounds

Compound Class Example Compound Biological Activity Mechanism/Application Source
Piperidine-azetidine hybrids 1-(Azetidin-3-yl)-4-methoxypiperidine Scaffold for dopamine receptor ligands Neurological disorder therapeutics
Aryl-piperidines 1-(3-Bromophenyl)-4-methoxypiperidine Adenosine A2A receptor antagonism Parkinson’s disease research
Carbonyl-functionalized piperidines 1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Unspecified, but carboxyl group suggests solubility optimization Prodrug development
Piperidinones 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one Kinase inhibition (e.g., JAK/STAT pathway) Anti-inflammatory/anticancer
  • Piperidine-azetidine hybrids are explored for dopamine receptor modulation, while furan-containing compounds exhibit affinity for serotonin and adenosine receptors .

Biological Activity

1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its furan-2-carbonyl moiety and methoxypiperidine component, with a molecular formula of C13H16N2O3C_{13}H_{16}N_{2}O_{3} and a molecular weight of approximately 264.325 g/mol .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains. For instance, MIC values were reported as low as 2–4 µg/mL for certain strains, indicating strong antimicrobial properties .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly lung carcinoma (A549). The compound's mechanism of action may involve the induction of apoptosis in cancer cells, which has been supported by caspase activation assays and cell cycle analysis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntimicrobialStaphylococcus aureus2–4 µg/mL
AnticancerA549 (lung carcinoma)IC50 ~ 10 µM
CytotoxicityHaCaT (non-cancer cells)IC50 > 50 µg/mL

Case Study: Anticancer Mechanisms

In a study focusing on the anticancer properties of this compound, researchers found that treatment with this compound resulted in significant inhibition of cell proliferation in A549 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound induces G0/G1 phase arrest and promotes apoptotic pathways through caspase activation .

The proposed mechanism of action for this compound involves interaction with specific cellular targets, including enzymes and receptors involved in cell growth and survival pathways. The furan moiety may play a critical role in facilitating these interactions, potentially leading to altered signaling pathways that result in cytotoxic effects on cancer cells .

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs). The furan carbonyl’s electron density is mapped for hydrogen-bond interactions .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) using immobilized target proteins. For example, KD values <100 nM suggest high affinity .
  • Cellular Assays : Fluorescence polarization assays or β-arrestin recruitment tests quantify functional activity in cell lines (e.g., HEK293) transfected with target receptors .

How to optimize the synthesis yield considering steric hindrance in the azetidine moiety?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 8 hours reflux) while minimizing steric clashes .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] on azetidine) to direct coupling to the piperidine ring. Deprotection with TFA restores reactivity .
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-couplings when aryl groups are introduced .

What safety protocols are recommended when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations. Seek medical attention if irritation persists .

How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Advanced Research Question

  • 2D NMR (HSQC/HMBC) : Assigns ambiguous proton signals (e.g., overlapping azetidine/piperidine peaks) by correlating [1]H and [13]C shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves discrepancies in molecular ion peaks (e.g., ESI+ at m/z 307.1543 for C₁₅H₂₁N₃O₄) .
  • Dynamic Light Scattering (DLS) : Checks for aggregation in solution, which may skew NMR and UV-Vis data .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : SwissADME or ADMETLab estimates logP (e.g., 2.1), bioavailability (≥30%), and blood-brain barrier permeability .
  • CYP450 Inhibition : Schrödinger’s QikProp models metabolism by cytochrome P450 enzymes, critical for avoiding drug-drug interactions .
  • Solubility : COSMO-RS predicts solubility in DMSO or PBS buffers, guiding formulation strategies .

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